molecular formula C16H16FN3O2S B15193476 CI7PP08Fln CAS No. 947602-44-0

CI7PP08Fln

Cat. No.: B15193476
CAS No.: 947602-44-0
M. Wt: 332.4 g/mol
InChI Key: GSZMUPHKOPBPPS-BOSKHGQCSA-N
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Preparation Methods

The synthesis of BF-227 C-11 involves several steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes:

Industrial production methods for BF-227 C-11 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

BF-227 C-11 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BF-227 C-11 has been extensively studied for its applications in scientific research, particularly in the field of medical imaging. Some of its key applications include:

Mechanism of Action

The mechanism of action of BF-227 C-11 involves its binding to amyloid plaques in the brain. The compound has a high affinity for the β-amyloid fibrils, which are a hallmark of Alzheimer’s disease. Upon binding, the fluorine-18 isotope in the compound emits positrons, which can be detected by PET imaging. This allows for the visualization of amyloid plaques in the brain, aiding in the diagnosis and monitoring of Alzheimer’s disease .

Properties

CAS No.

947602-44-0

Molecular Formula

C16H16FN3O2S

Molecular Weight

332.4 g/mol

IUPAC Name

5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methyl-N-(111C)methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+/i1-1

InChI Key

GSZMUPHKOPBPPS-BOSKHGQCSA-N

Isomeric SMILES

CN([11CH3])C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF

Canonical SMILES

CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF

Origin of Product

United States

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